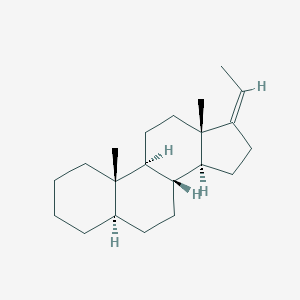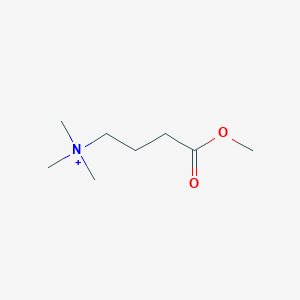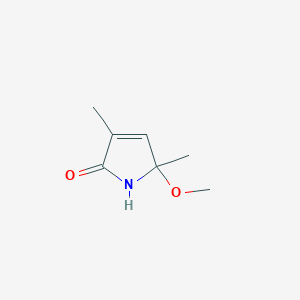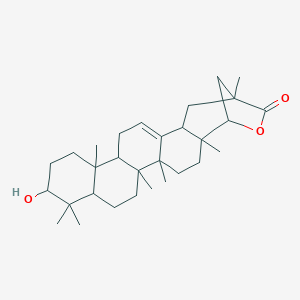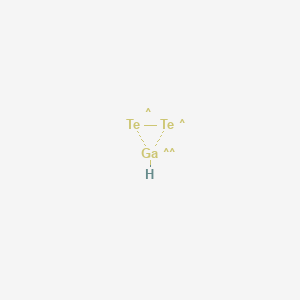
Gallium ditelluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium ditelluride (GaTe2) is a layered transition metal dichalcogenide that has gained significant attention in recent years due to its unique electronic and optical properties. GaTe2 has a layered structure, similar to graphene, and exhibits strong anisotropic properties. The material has a direct bandgap, which makes it a promising candidate for optoelectronic applications.
Wissenschaftliche Forschungsanwendungen
Gallium ditelluride has numerous scientific research applications due to its unique electronic and optical properties. The material has been studied for its potential use in optoelectronic devices, such as solar cells, light-emitting diodes, and photodetectors. Gallium ditelluride has also been studied for its potential use in electronic devices, such as transistors and memory devices. Additionally, Gallium ditelluride has been studied for its potential use in catalysis and energy storage applications.
Wirkmechanismus
The mechanism of action of Gallium ditelluride is not well understood, but it is believed to be related to its electronic and optical properties. Gallium ditelluride has a direct bandgap, which makes it a promising candidate for optoelectronic applications. The material also exhibits strong anisotropic properties, which could lead to unique electronic and optical behaviors.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Gallium ditelluride. However, some studies have suggested that Gallium ditelluride could be toxic to cells and could potentially cause oxidative stress. More research is needed to fully understand the potential health effects of Gallium ditelluride.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Gallium ditelluride is its unique electronic and optical properties, which make it a promising candidate for optoelectronic and electronic applications. Additionally, Gallium ditelluride is relatively easy to synthesize using a variety of methods. However, one limitation of Gallium ditelluride is its potential toxicity to cells, which could limit its use in some applications.
Zukünftige Richtungen
There are numerous future directions for Gallium ditelluride research. One direction is to further explore the material's electronic and optical properties and its potential use in optoelectronic and electronic devices. Another direction is to study the material's potential use in catalysis and energy storage applications. Additionally, more research is needed to fully understand the potential health effects of Gallium ditelluride and to develop safe handling and disposal procedures for the material.
Synthesemethoden
Gallium ditelluride can be synthesized using a variety of methods, including chemical vapor deposition, physical vapor deposition, and solution-phase methods. Chemical vapor deposition involves the reaction of gallium and tellurium precursors in a high-temperature furnace. Physical vapor deposition involves the deposition of gallium and tellurium onto a substrate using a vacuum chamber. Solution-phase methods involve the reaction of gallium and tellurium precursors in a solvent, followed by precipitation and annealing. The choice of synthesis method depends on the specific application and desired properties of the material.
Eigenschaften
CAS-Nummer |
12689-99-5 |
|---|---|
Produktname |
Gallium ditelluride |
Molekularformel |
GaHTe2 |
Molekulargewicht |
325.9 g/mol |
InChI |
InChI=1S/Ga.Te2.H/c;1-2; |
InChI-Schlüssel |
CYUHJIDTNNXLLV-UHFFFAOYSA-N |
SMILES |
[GaH].[Te][Te] |
Kanonische SMILES |
[GaH].[Te][Te] |
Andere CAS-Nummern |
12689-99-5 |
Synonyme |
gallium ditelluride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



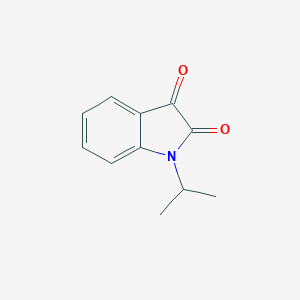



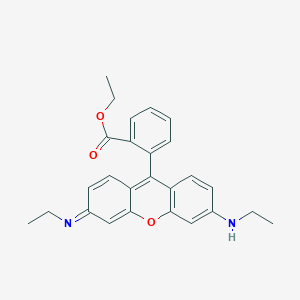
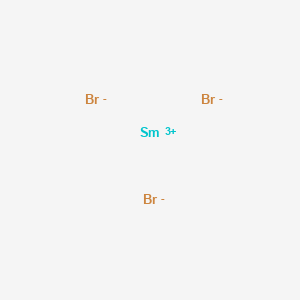
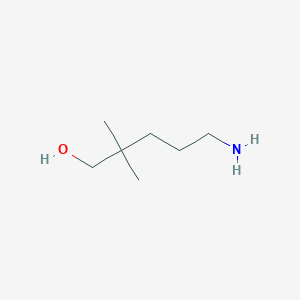
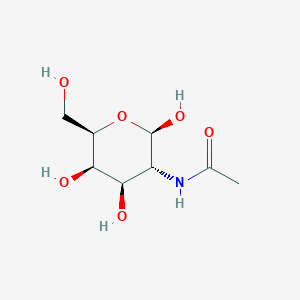
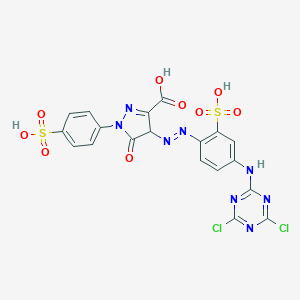
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
